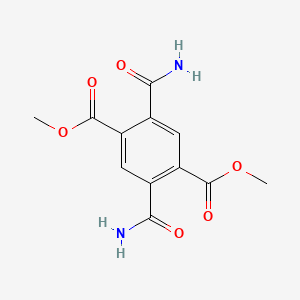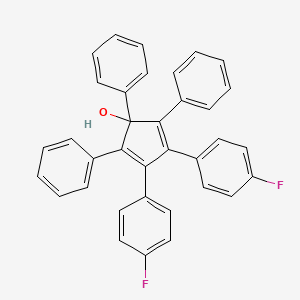
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol is a complex organic compound characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares the fluorophenyl groups but has a different core structure.
Fluorinated Pyridines: These compounds also contain fluorine atoms and are used in various chemical and biological applications.
Propiedades
Número CAS |
64706-23-6 |
|---|---|
Fórmula molecular |
C35H24F2O |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
3,4-bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C35H24F2O/c36-29-20-16-24(17-21-29)31-32(25-18-22-30(37)23-19-25)34(27-12-6-2-7-13-27)35(38,28-14-8-3-9-15-28)33(31)26-10-4-1-5-11-26/h1-23,38H |
Clave InChI |
NWUWGJKIKVJCCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C2(C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
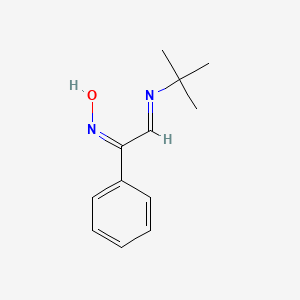


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)

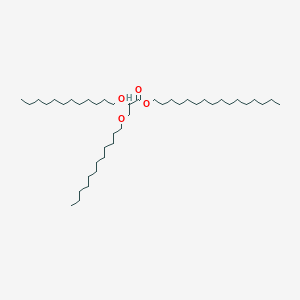

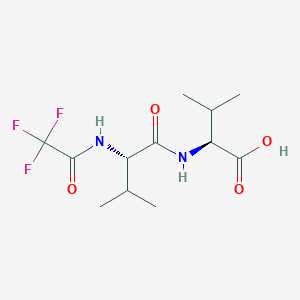
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)

